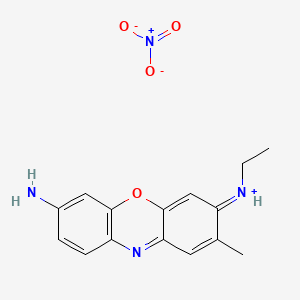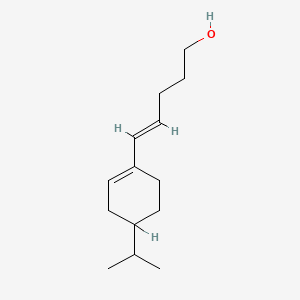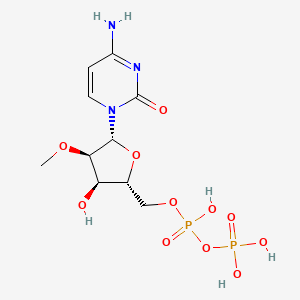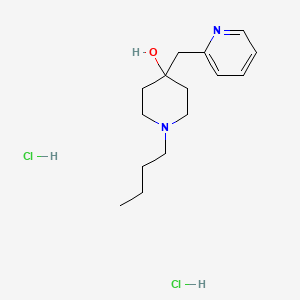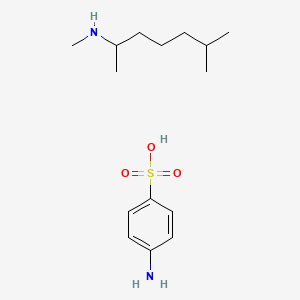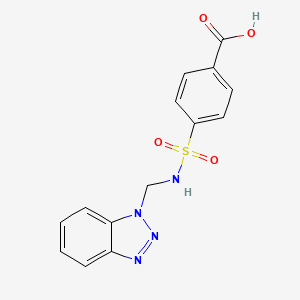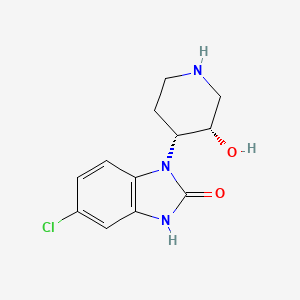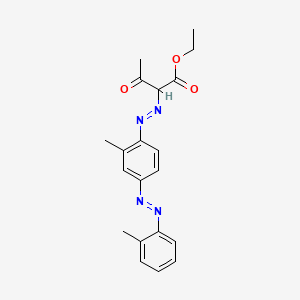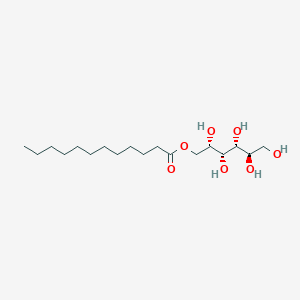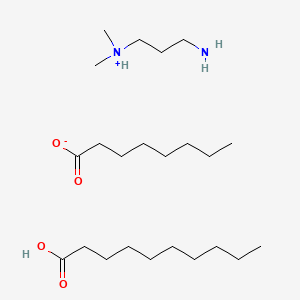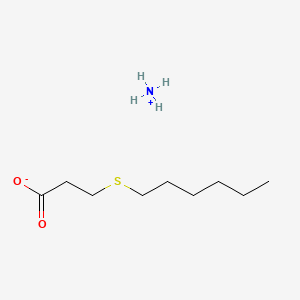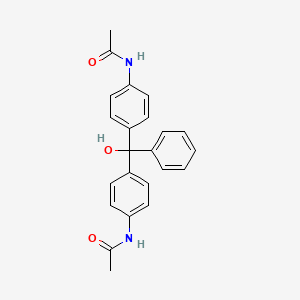
N,N'-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of hydroxyphenylmethylene and phenylene groups linked by acetamide functionalities. It has garnered interest due to its potential biological activities and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) typically involves the reaction of hydroxybenzaldehyde with 4,4’-diaminodiphenylmethane in the presence of acetic anhydride. The reaction proceeds through a condensation mechanism, forming the desired bis(acetamide) product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding amine derivatives.
Substitution: The phenylene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) involves its interaction with molecular targets and pathways. In biological systems, it may act as a molecular chaperone, stabilizing specific proteins and preventing their aggregation. This property is particularly relevant in the context of prion diseases, where protein misfolding and aggregation play a critical role. The compound’s ability to enhance hepatocyte functions and promote differentiation of induced pluripotent stem cells toward a mature phenotype has also been noted .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-((Methylenedi-4,1-phenylene)bis(acetamide)): Similar structure but lacks the hydroxy group, which may affect its biological activity.
N,N’-((Cyclohexylmethylene)di-4,1-phenylene)bis(acetamide)): Contains a cyclohexyl group instead of a hydroxyphenyl group, leading to different chemical and biological properties.
Uniqueness
N,N’-((Hydroxyphenylmethylene)di-4,1-phenylene)bis(acetamide) is unique due to the presence of hydroxy groups, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
93918-39-9 |
|---|---|
Fórmula molecular |
C23H22N2O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-[4-[(4-acetamidophenyl)-hydroxy-phenylmethyl]phenyl]acetamide |
InChI |
InChI=1S/C23H22N2O3/c1-16(26)24-21-12-8-19(9-13-21)23(28,18-6-4-3-5-7-18)20-10-14-22(15-11-20)25-17(2)27/h3-15,28H,1-2H3,(H,24,26)(H,25,27) |
Clave InChI |
QYKZXBPGFIZINQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


